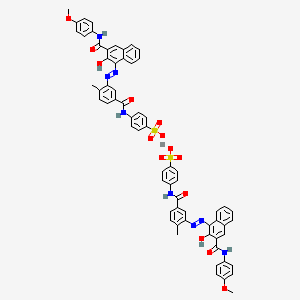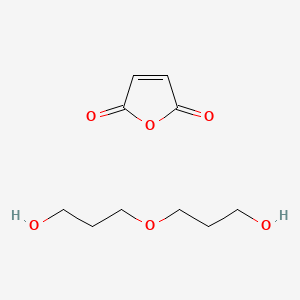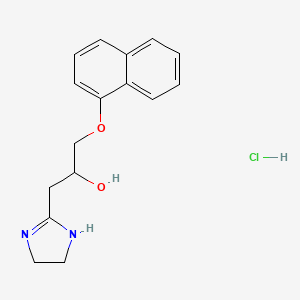![molecular formula C17H20N2O2S B14667507 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol CAS No. 40845-29-2](/img/structure/B14667507.png)
10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol: is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a phenothiazine core with two hydroxyl groups at positions 2 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol typically involves multiple steps. One common method includes the reaction of phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then subjected to hydroxylation using hydrogen peroxide or a similar oxidizing agent to introduce the hydroxyl groups at positions 2 and 3.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the phenothiazine core can yield dihydrophenothiazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrophenothiazines.
Substitution: Various substituted phenothiazines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a subject of interest in biochemical research.
Medicine: In medicine, derivatives of phenothiazines, including this compound, are explored for their antipsychotic and antiemetic properties. They act on various neurotransmitter receptors, providing therapeutic effects in conditions such as schizophrenia and nausea.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol involves its interaction with various molecular targets. It primarily acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors (H1). By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Acepromazine: Another phenothiazine derivative used as a sedative and antiemetic.
Promazine: Used to manage schizophrenia and other psychotic disorders.
Chlorpromazine: A widely used antipsychotic medication.
Uniqueness: 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxyl groups allows for versatile chemical reactions and potential therapeutic applications.
Propriétés
Numéro CAS |
40845-29-2 |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol |
InChI |
InChI=1S/C17H20N2O2S/c1-18(2)8-5-9-19-12-6-3-4-7-16(12)22-17-11-15(21)14(20)10-13(17)19/h3-4,6-7,10-11,20-21H,5,8-9H2,1-2H3 |
Clé InChI |
DLOBIROKJHLTEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


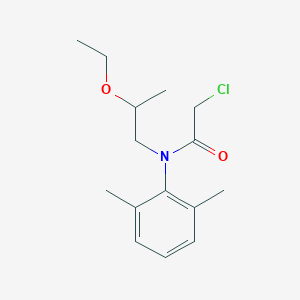
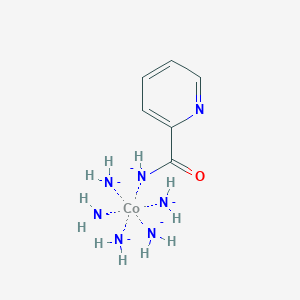
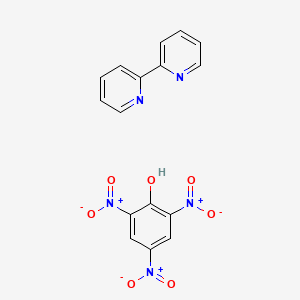

![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
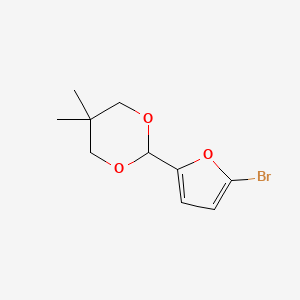
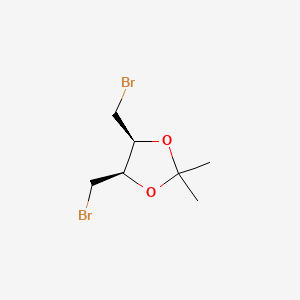
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)


